8-Benzyl-2,8-diazaspiro[4.5]decane
Overview
Description
8-Benzyl-2,8-diazaspiro[4.5]decane is a chemical compound with the molecular formula C15H22N2 and a molecular weight of 230.35 g/mol It is characterized by a spirocyclic structure containing a diazaspirodecane core with a benzyl group attached to one of the nitrogen atoms
Biochemical Analysis
Biochemical Properties
8-Benzyl-2,8-diazaspiro[4.5]decane has been found to interact with RIPK1, a crucial enzyme involved in necroptotic cell death . The nature of this interaction is inhibitory, with the compound acting to prevent the kinase activity of RIPK1 .
Cellular Effects
In cellular models, this compound has been shown to have significant effects on cell function. Specifically, it has been observed to inhibit necroptotic cell death in U937 cells . This suggests that it may impact cell signaling pathways, gene expression, and cellular metabolism related to necroptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to RIPK1 and inhibiting its kinase activity . This inhibition prevents the activation of necroptotic pathways, thereby exerting its cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzyl-2,8-diazaspiro[4.5]decane typically involves the formation of the spirocyclic core followed by the introduction of the benzyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diamine with a cyclic ketone can yield the spirocyclic intermediate, which is then benzylated using benzyl chloride in the presence of a base such as sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-2,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium azide, alkyl halides, and other nucleophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as azides or alkyl groups, into the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Benzyl-2,8-diazaspiro[4.5]decane and its derivatives involves the inhibition of receptor-interacting protein kinase 1 (RIPK1). RIPK1 is a key regulator of necroptosis, a form of programmed cell death that is distinct from apoptosis. By inhibiting RIPK1, the compound can prevent the activation of downstream signaling pathways that lead to cell death. This inhibition is achieved through the binding of the compound to the active site of RIPK1, blocking its kinase activity and preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
8-Benzyl-2,8-diazaspiro[4.5]decane can be compared with other spirocyclic compounds that have similar structural features and biological activities. Some of these compounds include:
8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one: This compound has an oxygen atom in place of one of the nitrogen atoms in the spirocyclic core, which can alter its reactivity and biological activity.
3-Benzyl-1,3-diazaspiro[4.5]decane-2,4-dione:
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound has an additional nitrogen atom in the spirocyclic core, which can affect its binding interactions and biological activity.
The uniqueness of 8-Benzyl-2,8-diazaspiro[4
Properties
IUPAC Name |
8-benzyl-2,8-diazaspiro[4.5]decane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-4-14(5-3-1)12-17-10-7-15(8-11-17)6-9-16-13-15/h1-5,16H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVTGGHEWEATH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659674 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336191-15-2 | |
Record name | 8-Benzyl-2,8-diazaspiro[4.5]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-benzyl-2,8-diazaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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